

Solubility characteristics of 6-Chloropyridine-3carbothioamide in various solvents

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Compound of Interest

Compound Name: 6-Chloropyridine-3-carbothioamide

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An In-depth Technical Guide on the Solubility Characteristics of **6-Chloropyridine-3-carbothioamide**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative solubility data for **6-Chloropyridine-3-carbothioamide** is not widely available in published scientific literature. This guide provides a comprehensive overview of its predicted solubility characteristics based on its chemical structure and details the standard experimental protocols required for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure. **6-Chloropyridine-3-carbothioamide** possesses distinct functional groups that influence its interaction with various solvents: a chloropyridine ring and a carbothioamide group.

- Chloropyridine Ring: The pyridine moiety introduces polarity and a site for hydrogen bonding
 via the nitrogen atom, which is weakly basic. Pyridine itself is miscible with water.[1][2][3]
 However, the presence of the chloro-substituent increases the molecule's hydrophobicity,
 which is expected to reduce aqueous solubility.
- Carbothioamide Group (-CSNH₂): This group is an isostere of an amide. Thioamides are known to be stronger hydrogen bond donors but weaker hydrogen bond acceptors compared



to their amide counterparts.[4] This property allows for interactions with protic solvents, although its overall contribution to water solubility can be complex. For some reactions involving thioamides, co-solvents like N,N-Dimethylformamide (DMF) are used to improve solubility.[5]

Based on these structural features, the following solubility characteristics are predicted:

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low to moderate solubility is
 expected. While the pyridine nitrogen and thioamide group can engage in hydrogen bonding
 with water, the hydrophobic nature of the chlorinated aromatic ring will likely limit its aqueous
 solubility. Solubility is predicted to be higher in alcohols like ethanol and methanol compared
 to water, as the alkyl chains of the alcohols can better solvate the non-polar regions of the
 molecule.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in strong
 polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and DMF. These solvents are adept at
 solvating a wide range of organic molecules, including those with both polar and non-polar
 characteristics.
- Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is expected. The
 polar nature of the pyridine ring and the hydrogen-bonding capability of the carbothioamide
 group are incompatible with the non-polar, van der Waals force-dominated environment of
 these solvents.

Data Presentation

Quantitative solubility data should be systematically recorded. The following tables provide a standardized format for presenting experimental results.

Table 1: Thermodynamic Solubility of **6-Chloropyridine-3-carbothioamide**



Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (μM)	Method of Analysis
Water	25			HPLC-UV
Phosphate- Buffered Saline (pH 7.4)	25			HPLC-UV
Ethanol	25			HPLC-UV
Methanol	25			HPLC-UV
Acetonitrile	25			HPLC-UV
Dimethyl Sulfoxide (DMSO)	25			HPLC-UV
N,N- Dimethylformami de (DMF)	25			HPLC-UV

| Toluene | 25 | | | HPLC-UV |

Table 2: Kinetic Solubility of 6-Chloropyridine-3-carbothioamide in Aqueous Buffer (pH 7.4)

Initial DMSO Stock Conc. (mM)	Final Compound Conc. (µM)	Incubation Time (h)	Measured Turbidity (NTU)	Kinetic Solubility Limit (µM)
10	200	2		
10	100	2		
10	50	2		
10	25	2		
10	10	2		



|10|5|2|||

Experimental Protocols

To obtain accurate and reproducible solubility data, standardized protocols are essential. Two common methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[6]

Objective: To measure the saturation concentration of a compound in a specific solvent at a constant temperature, where the dissolved solute is in equilibrium with the excess solid.

Methodology:

- Preparation: Add an excess amount of solid 6-Chloropyridine-3-carbothioamide to a
 known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed, inert container
 (e.g., a glass vial). The excess solid is crucial to ensure saturation is achieved.[6]
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7][8]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the
 undissolved solid from the saturated solution. This is critically achieved by either
 centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
- Quantification: Carefully aspirate the clear supernatant. Prepare a dilution series of this saturated solution with an appropriate solvent.
- Analysis: Determine the concentration of the compound in the diluted solutions using a
 validated analytical method, typically High-Performance Liquid Chromatography with UV
 detection (HPLC-UV), against a standard curve prepared from a known concentration of the
 compound.[10]



Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound under non-equilibrium conditions, which is often more relevant to early-stage drug discovery bioassays.[11][12] It measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer.[12][13]

Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous buffer upon addition from a concentrated organic stock solution.

Methodology:

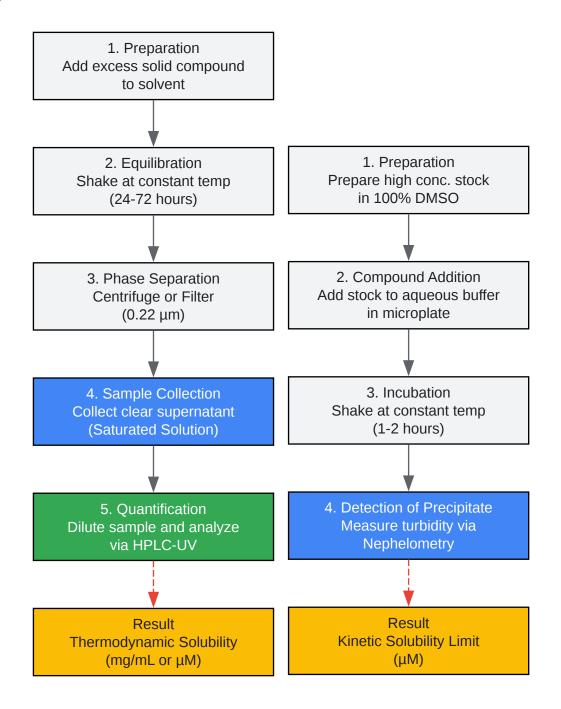
- Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Chloropyridine-3-carbothioamide in 100% DMSO (e.g., 10 or 20 mM).[13]
- Assay Plate Preparation: Dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, pH
 7.4) into the wells of a microtiter plate.
- Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the
 wells to achieve the desired final compound concentrations. The final DMSO concentration
 should be kept low (typically ≤1%) to minimize its co-solvent effects.
- Incubation: Cover the plate and shake at a constant temperature for a short period, typically
 1 to 2 hours.[9]
- Precipitation Detection: Measure the amount of precipitate formed. This can be done using several methods:
 - Turbidimetry/Nephelometry: A plate reader measures the light scattering caused by insoluble particles.[12]
 - Direct UV/LC-MS: The plate is filtered to remove precipitate, and the concentration of the compound remaining in the filtrate is measured and compared to a reference well without filtration.[9]
- Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed or where the measured concentration in the filtrate



significantly deviates from the nominal concentration.

Mandatory Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.



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